(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropane ring, which is known for its strain and reactivity, and a pyrazole moiety, which is a common pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the pyrazole group. One common method is the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The pyrazole ring can be introduced through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and automated systems for the condensation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strain can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid: Unique due to its specific substitution pattern and the presence of both a cyclopropane and pyrazole ring.
Cyclopropane carboxylic acids: Similar in having a cyclopropane ring but differ in the substituents attached.
Pyrazole derivatives: Share the pyrazole ring but differ in the other functional groups present.
Uniqueness
The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a biologically active pyrazole moiety, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1R,2R)-2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPGARFOAFOPW-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=CC=N1)[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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